3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
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Overview
Description
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as Bz-423, is a small molecule drug that has shown potential in treating various autoimmune diseases and inflammation-related disorders. It was first synthesized in 2003 by scientists at the University of Virginia and has since been the subject of numerous scientific studies.
Mechanism of Action
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide works by targeting the mitochondrial permeability transition pore (mPTP), a protein complex that regulates the flow of molecules in and out of the mitochondria. By inhibiting the mPTP, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can prevent the release of pro-inflammatory molecules and reduce oxidative stress, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can reduce inflammation and tissue damage in animal models of autoimmune diseases and inflammation-related disorders. It has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for the mPTP, which reduces the risk of off-target effects. However, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can be difficult to synthesize and has poor solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several potential future directions for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide dosing and administration to maximize its therapeutic potential. Additionally, further studies are needed to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in treating other inflammation-related disorders and to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate to form N-benzylsulfamoyl-4-aminobenzenesulfonamide. This compound is then reacted with 3-(2-methoxyethyl)acryloyl chloride to form the final product, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Scientific Research Applications
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and lupus. It has also shown promise in treating inflammation-related disorders, such as atherosclerosis and chronic obstructive pulmonary disease.
properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-14-13-20-19(22)12-9-16-7-10-18(11-8-16)26(23,24)21-15-17-5-3-2-4-6-17/h2-8,10-11,21H,9,12-15H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVXKVOUAVSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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